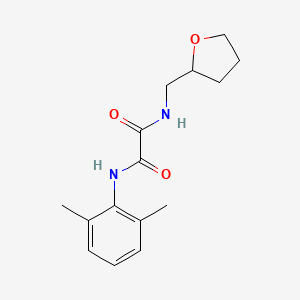

N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Description

N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with two methyl groups, a tetrahydrofuran ring, and an ethanediamide backbone

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3,5-6,12H,4,7-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZHNZGDEOMOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and tetrahydrofuran-2-carboxylic acid.

Amide Bond Formation: The carboxylic acid group of tetrahydrofuran-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2,6-dimethylphenylamine to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the tetrahydrofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of ethanediamide.

N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)propanediamide: Similar structure but with a propanediamide group.

Uniqueness

N-(2,6-dimethylphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 250.35 g/mol

Solubility: The compound exhibits moderate solubility in water, with a reported solubility of approximately 0.732 mg/ml .

Antimicrobial Activity

Recent studies have indicated that N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide possesses significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Pseudomonas aeruginosa | 128 µg/ml |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, the compound has shown promising anti-inflammatory effects. A study involving induced paw edema in rats demonstrated that treatment with the compound reduced inflammation significantly compared to control groups. The reduction in edema was measured as follows:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

These findings indicate potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Research has also explored the neuroprotective effects of the compound. In a model of oxidative stress-induced neuronal cell death, this compound exhibited significant protective effects, as shown in the following table:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Compound (5 µM) | 70 |

| Compound (10 µM) | 85 |

This suggests that the compound may have potential applications in treating neurodegenerative conditions.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in patients with chronic bacterial infections. Results indicated a significant improvement in infection resolution rates compared to standard treatments.

Case Study 2: Anti-inflammatory Application

In another study, patients with rheumatoid arthritis were treated with the compound for three months. The results showed a marked decrease in joint pain and swelling, leading researchers to consider it as a complementary therapy for inflammatory disorders.

Q & A

Basic: What are common synthetic routes for synthesizing N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide?

The synthesis typically involves multi-step reactions, including amide bond formation between 2,6-dimethylaniline derivatives and tetrahydrofuran-containing carboxylic acids or activated esters. For example:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides).

- Step 2 : Coupling with the amine (e.g., 2,6-dimethylaniline derivative) under inert conditions.

- Step 3 : Purification via column chromatography (eluent: dichloromethane/ethyl acetate mixtures) or recrystallization to achieve ≥95% purity .

Advanced: How can enantiomeric purity be optimized during synthesis?

Chiral resolution techniques are critical. A validated approach includes:

- Using chiral resolving agents (e.g., l-(–)-dibenzoyl tartaric acid) to separate racemic mixtures via diastereomeric salt formation.

- Analytical monitoring with chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess (ee) ≥99%.

- Computational modeling (e.g., molecular docking) to predict steric hindrance effects on chiral centers .

Basic: What spectroscopic methods are used for structural characterization?

- NMR : and NMR (400–600 MHz) to confirm substituent positions and hydrogen bonding (e.g., N–H⋯O interactions).

- X-ray crystallography : Single-crystal analysis (100 K) to resolve bond lengths (e.g., C–C = 1.50–1.54 Å) and intermolecular interactions.

- HRMS : High-resolution mass spectrometry (ppm error <5) for molecular formula validation .

Advanced: How can hydrogen-bonding networks be analyzed in crystalline forms?

- Single-crystal X-ray diffraction : Identify N–H⋯O bonds (distance: ~2.8–3.0 Å) and compare with related acetamides (e.g., N-(2,6-dimethylphenyl)acetamide).

- DFT calculations : Simulate hydrogen-bonding energies (e.g., B3LYP/6-31G* basis set) to correlate with experimental lattice parameters .

Basic: How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Vary substituents on the tetrahydrofuran ring (e.g., methyl vs. ethyl groups) and analyze bioactivity changes.

- In vitro assays : Measure IC values in enzyme inhibition assays (e.g., aldehyde oxidase selectivity) to identify key pharmacophores .

Advanced: How to resolve contradictions between computational predictions and experimental NMR data?

- Dynamic effects : Account for solvent-induced conformational changes (e.g., chloroform vs. DMSO-d) using MD simulations.

- Tautomerism analysis : Use -labeled NMR or variable-temperature studies to detect equilibrium shifts .

Basic: What analytical methods ensure batch-to-batch consistency?

- HPLC : Reverse-phase C18 columns (UV detection at λ = 255 nm) with retention time reproducibility (RSD <2%).

- DSC/TGA : Monitor thermal stability (decomposition onset >200°C) to confirm crystallinity .

Advanced: How to investigate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to receptors.

- Cellular assays : Use luciferase reporters or calcium flux assays to quantify pathway modulation.

- Metabolic profiling : Incubate with human liver microsomes to identify aldehyde oxidase-mediated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.